molecular formula C16H23ClN2O3S B5020069 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE

Cat. No.: B5020069
M. Wt: 358.9 g/mol
InChI Key: LRRAEZRWCGHHSG-UHFFFAOYSA-N
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Description

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methanesulfonamido group, and a cyclohexylacetamide moiety. It is used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with methanesulfonamide to form 4-chlorobenzyl methanesulfonamide. This intermediate is then reacted with cyclohexylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOHEXYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in scientific studies .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(11-13-7-9-14(17)10-8-13)12-16(20)18-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRAEZRWCGHHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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